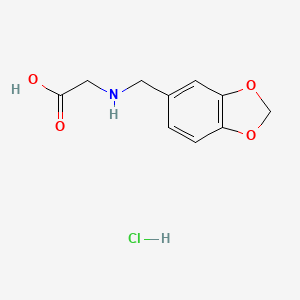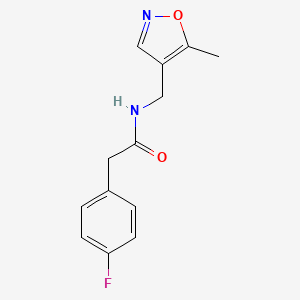
2-(4-fluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-fluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide, also known as FMA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FMA belongs to the class of compounds known as isoxazole derivatives, which have been shown to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
- A study synthesized derivatives related to 2-(4-fluorophenyl)-N-((5-methylisoxazol-4-yl)methyl)acetamide and evaluated their anti-inflammatory activity. Some derivatives showed significant anti-inflammatory effects, which could be relevant in pharmaceutical research (Sunder & Maleraju, 2013).
- Another research synthesized novel 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exploring compounds with structures similar to this compound, for potential antipsychotic applications. These compounds did not interact with dopamine receptors, a distinguishing factor from typical antipsychotics (Wise et al., 1987).
Anticancer Applications
- Research into N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, structurally similar to the target compound, has been conducted for their anticancer activity, showing potential against human lung adenocarcinoma cells (Evren et al., 2019).
- Synthesis of 2-(5-(aryl)-1,3,4-oxadiazol-2-ylthio)-N-(3-(trifluoromethyl)phenyl)acetamides and related compounds demonstrated antimicrobial properties, suggesting potential in developing new antimicrobial agents (Parikh & Joshi, 2014).
Antimicrobial and Other Biological Activities
- A study on 4-(2-chloro-4-fluorophenyl)-1,3-thiazol-2-amine/acetamide derivatives, structurally related to the target compound, showed antimicrobial activity against various bacterial and fungal strains, indicating potential as antimicrobial agents (Badiger et al., 2013).
- The synthesis of 1,3,4-Oxadiazole derivatives, similar in structure to the target compound, demonstrated potential as Collapsin Response Mediator Protein 1 (CRMP 1) inhibitors, potentially useful in small lung cancer treatment (Panchal et al., 2020).
Eigenschaften
IUPAC Name |
2-(4-fluorophenyl)-N-[(5-methyl-1,2-oxazol-4-yl)methyl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2O2/c1-9-11(8-16-18-9)7-15-13(17)6-10-2-4-12(14)5-3-10/h2-5,8H,6-7H2,1H3,(H,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJACTBKFXQTTLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)CNC(=O)CC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(1-Cyclopentylpyrazol-3-yl)ethyl]prop-2-enamide](/img/structure/B2382193.png)

![(2-Methoxypyridin-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2382197.png)

![2-chloro-3-({[(4-fluorobenzoyl)oxy]imino}methyl)-1-methyl-1H-indole](/img/structure/B2382200.png)
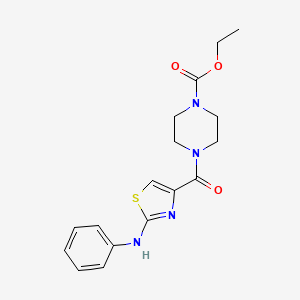

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2382205.png)

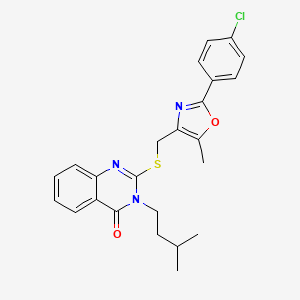
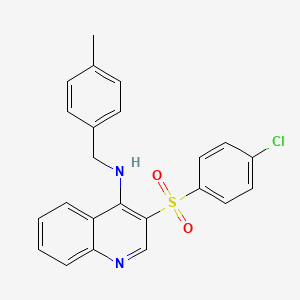

![1-Bromo-4-[difluoro(methoxy)methyl]benzene](/img/structure/B2382215.png)
